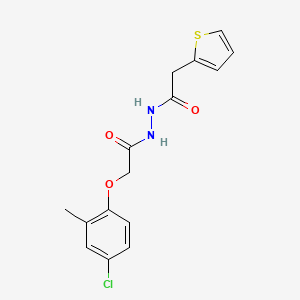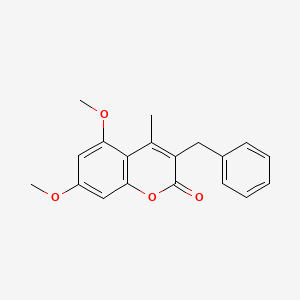
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-methylphenoxy)-N'-(2-thienylacetyl)acetohydrazide, commonly known as CTAA, is a synthetic compound that belongs to the class of hydrazide derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and diabetes.
Wirkmechanismus
The mechanism of action of CTAA is not fully understood. However, it has been proposed that CTAA exerts its therapeutic effects by modulating various signaling pathways. In cancer, CTAA has been shown to inhibit the Akt/mTOR signaling pathway and activate the p38 MAPK pathway. In inflammation, CTAA has been shown to inhibit the NF-κB signaling pathway. In diabetes, CTAA has been shown to activate the AMPK signaling pathway.
Biochemical and Physiological Effects:
CTAA has been shown to have various biochemical and physiological effects. In cancer, CTAA has been shown to induce apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
CTAA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its potential therapeutic applications in various diseases. However, there are also some limitations to using CTAA in lab experiments. It has not been tested extensively in animal models, and its toxicity profile is not well understood.
Zukünftige Richtungen
There are several future directions for research on CTAA. First, more studies are needed to understand the mechanism of action of CTAA in various diseases. Second, more studies are needed to determine the toxicity profile of CTAA in animal models. Third, more studies are needed to determine the pharmacokinetics and pharmacodynamics of CTAA in vivo. Fourth, more studies are needed to determine the potential drug-drug interactions of CTAA with other therapeutic agents. Fifth, more studies are needed to determine the potential clinical applications of CTAA in various diseases.
Conclusion:
In conclusion, CTAA is a synthetic compound that has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve glucose tolerance and insulin sensitivity. However, more studies are needed to understand the mechanism of action, toxicity profile, and potential clinical applications of CTAA.
Synthesemethoden
CTAA can be synthesized by reacting 2-(4-chloro-2-methylphenoxy)acetic acid with thioacetic acid hydrazide in the presence of acetic anhydride and sulfuric acid. The resulting product is then treated with 2-bromoethylthiophene in the presence of potassium carbonate to obtain CTAA. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CTAA has been studied for its potential therapeutic applications in various diseases. In cancer, CTAA has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the migration and invasion of cancer cells. In inflammation, CTAA has been shown to reduce the production of inflammatory cytokines and chemokines. In diabetes, CTAA has been shown to improve glucose tolerance and insulin sensitivity.
Eigenschaften
IUPAC Name |
N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-thiophen-2-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-10-7-11(16)4-5-13(10)21-9-15(20)18-17-14(19)8-12-3-2-6-22-12/h2-7H,8-9H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHYNFXNWBYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-amino-2-(hydroxyimino)ethyl]-3-hexadecyl-1H-imidazol-3-ium chloride](/img/structure/B5770888.png)
![4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5770893.png)
![N-[4-(aminosulfonyl)phenyl]-1-pyrrolidinecarbothioamide](/img/structure/B5770909.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5770915.png)


![1-(3,4-dihydroxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5770932.png)
![3-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5770935.png)




![6-ethyl-7-methyl-3-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B5770963.png)
